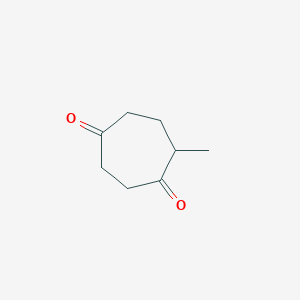
2,2-Dimethylpropylideneniobium;2-methanidyl-2-methylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylpropylideneniobium;2-methanidyl-2-methylpropane is a complex organometallic compound that features a niobium center coordinated to organic ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropylideneniobium;2-methanidyl-2-methylpropane typically involves the reaction of niobium pentachloride with 2,2-dimethylpropylidene and 2-methanidyl-2-methylpropane under controlled conditions. The reaction is carried out in an inert atmosphere, often using argon or nitrogen, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpropylideneniobium;2-methanidyl-2-methylpropane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state niobium compounds.
Reduction: It can be reduced to lower oxidation state niobium species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various ligands such as phosphines, amines, or halides can be introduced under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield niobium oxides, while substitution reactions can produce a variety of niobium-ligand complexes.
Scientific Research Applications
2,2-Dimethylpropylideneniobium;2-methanidyl-2-methylpropane has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems.
Industry: It is used in the production of advanced materials and as a precursor for other niobium-containing compounds.
Mechanism of Action
The mechanism by which 2,2-Dimethylpropylideneniobium;2-methanidyl-2-methylpropane exerts its effects involves the coordination of the niobium center to various ligands. This coordination can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the ligands attached to the niobium center.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpropane: A simple hydrocarbon with a similar structural motif.
2-Methylpropane: Another hydrocarbon with a branched structure.
Niobium Pentachloride: A niobium compound used as a precursor in the synthesis of various niobium complexes.
Uniqueness
2,2-Dimethylpropylideneniobium;2-methanidyl-2-methylpropane is unique due to the presence of both organic ligands and a niobium center
Properties
CAS No. |
60514-42-3 |
|---|---|
Molecular Formula |
C20H43Nb-3 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2,2-dimethylpropylideneniobium;2-methanidyl-2-methylpropane |
InChI |
InChI=1S/3C5H11.C5H10.Nb/c4*1-5(2,3)4;/h3*1H2,2-4H3;1H,2-4H3;/q3*-1;; |
InChI Key |
RSUWTFCCBVUJGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[CH2-].CC(C)(C)[CH2-].CC(C)(C)[CH2-].CC(C)(C)C=[Nb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


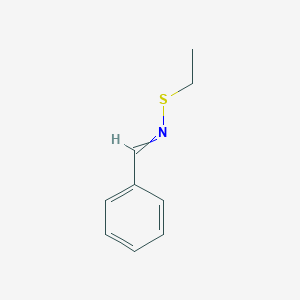
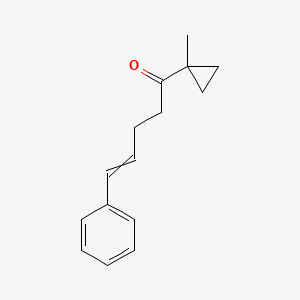
![2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate](/img/structure/B14596151.png)
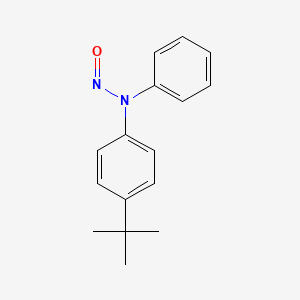
![N-[(Z)-furan-2-ylmethylideneamino]-2-morpholin-4-ylacetamide](/img/structure/B14596165.png)
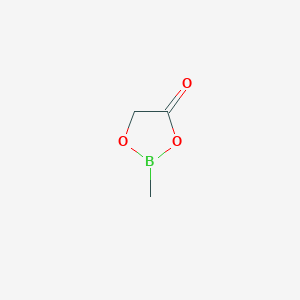
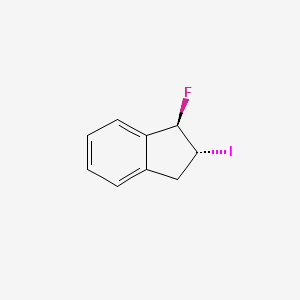
![5-Nitro-N-[(pyridin-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B14596173.png)
![Dipropyl [2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14596189.png)
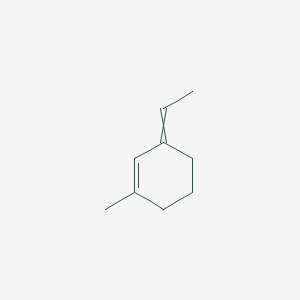
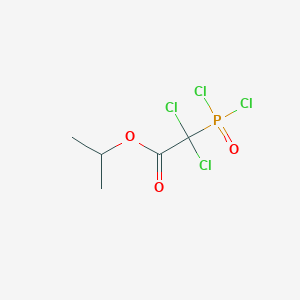
![Benzo[b]thiophene, 2,3-dihydro-2,5-dimethyl-6-nitro-, 1,1-dioxide](/img/structure/B14596200.png)
![3,4-Dimethyl-1-[(methylsulfanyl)methyl]phospholane](/img/structure/B14596217.png)
